An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylphosphinates
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylphosphinates
For Researchers, Scientists, and Drug Development Professionals
Diphenylphosphinates are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ester functional group. These compounds and their parent acid, diphenylphosphinic acid, are of significant interest in various scientific fields, including organic synthesis, materials science, and particularly in drug development due to their roles as intermediates and as active pharmacophores. This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenylphosphinic acid and several of its key esters, namely ethyl diphenylphosphinate, phenyl diphenylphosphinate, and pentafluorophenyl diphenylphosphinate.
Core Physical and Chemical Properties
The physical and chemical properties of diphenylphosphinates are primarily influenced by the nature of the ester group attached to the phosphorus atom. The following tables summarize the key quantitative data for diphenylphosphinic acid and its ethyl, phenyl, and pentafluorophenyl esters.
Table 1: Physical and Chemical Properties of Diphenylphosphinic Acid and Selected Diphenylphosphinate Esters
| Property | Diphenylphosphinic Acid | Ethyl Diphenylphosphinate | Phenyl Diphenylphosphinate | Pentafluorophenyl Diphenylphosphinate |
| CAS Number | 1707-03-5[1][2] | 1733-55-7[3] | 1706-96-3[4] | 138687-69-1[5][6] |
| Molecular Formula | C₁₂H₁₁O₂P[1][2][7] | C₁₄H₁₅O₂P[3] | C₁₈H₁₅O₂P[4] | C₁₈H₁₀F₅O₂P[5][8] |
| Molecular Weight | 218.19 g/mol [1][7][9] | 246.24 g/mol [3] | 294.3 g/mol [4] | 384.24 g/mol [5][6][8] |
| Appearance | White solid[1] | Colorless to light yellow liquid[10] | - | White crystalline powder[8] |
| Melting Point | 193-195 °C[1][2] | - | - | 47-60 °C[6][7][8] |
| Boiling Point | 334 °C[1] | 179-180 °C at 14 mmHg[10] | - | 192-193 °C at 11 mmHg[11] |
| Density | 1.331 g/cm³[1] | 1.066 g/mL at 25 °C[10][12] | - | - |
| pKa | 2.30[1] | - | - | - |
| Solubility | Very soluble in water[1]. Soluble in 0.1 M NaOH[9]. | Soluble in chloroform[12]. | - | - |
Experimental Protocols
Synthesis of Diphenylphosphinate Esters
A general and widely used method for the synthesis of diphenylphosphinate esters involves the reaction of diphenylphosphinic chloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[13]
General Protocol for Esterification:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with the desired alcohol and a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Addition of Base: An appropriate base (e.g., triethylamine (B128534) or pyridine) is added to the alcohol solution.
-
Addition of Diphenylphosphinic Chloride: A solution of diphenylphosphinic chloride in the same anhydrous solvent is added dropwise to the stirred alcohol-base mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: The resulting precipitate (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica (B1680970) gel.
Example: Synthesis of Pentafluorophenyl Diphenylphosphinate (FDPP)
Pentafluorophenyl diphenylphosphinate can be prepared from diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of imidazole.[5][6][7]
Spectroscopic Data
The structural elucidation and characterization of diphenylphosphinates rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data of Diphenylphosphinic Acid
| Technique | Data |
| ¹H NMR | Spectra available, typically showing multiplets for the phenyl protons.[14] |
| ¹³C NMR | Spectra available.[9][14] |
| ³¹P NMR | Spectra available, providing a characteristic chemical shift for the phosphinate phosphorus atom.[14][15] |
| IR Spectroscopy | Characteristic absorptions for P=O, P-O-C, and P-C (phenyl) bonds are expected. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be observed. |
Note: Detailed, assigned spectral data for the specific esters are not consistently available in public databases. Researchers should acquire and interpret spectra for their specific samples.
Chemical Reactivity and Applications
Diphenylphosphinates are versatile reagents in organic synthesis. The pentafluorophenyl ester (FDPP) is a notable example, widely used as a coupling reagent in peptide synthesis.[5][6] It facilitates the formation of amide bonds with minimal racemization.[6][7][16]
Role in Peptide Synthesis
The use of FDPP in peptide synthesis involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of another amino acid.
Inhibition of Serine Proteases
Diaryl α-aminoalkylphosphonates are recognized as potent and selective mechanism-based inhibitors of serine proteases.[17] Their inhibitory action involves the formation of a stable, covalent adduct with the serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][17]
Applications in Drug Development
The unique chemical properties of diphenylphosphinates make them valuable in drug design and development.[18][19] Their ability to act as stable mimics of the transition state of amide and ester hydrolysis makes them effective as enzyme inhibitors.[19] Furthermore, their utility as coupling agents in the synthesis of peptides and other complex molecules is crucial for the development of new therapeutic agents.[20] The phosphinate functional group is found in several pharmacologically important molecules.[18]
Conclusion
Diphenylphosphinates are a versatile class of organophosphorus compounds with a rich chemistry that lends itself to a variety of applications, from organic synthesis to medicinal chemistry. Their physical and chemical properties can be tuned by modifying the ester group, allowing for the design of reagents and molecules with specific functionalities. The ability of certain diphenylphosphinates to act as efficient coupling agents and potent enzyme inhibitors underscores their importance in contemporary chemical and pharmaceutical research. This guide provides a foundational understanding of these compounds for researchers and professionals working at the forefront of drug discovery and development.
References
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- 2. α-Amino Diphenyl Phosphonates as Novel Inhibitors of Escherichia coli ClpP Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
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- 17. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
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